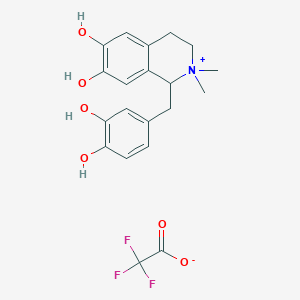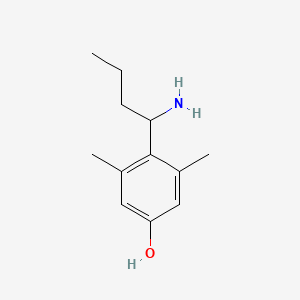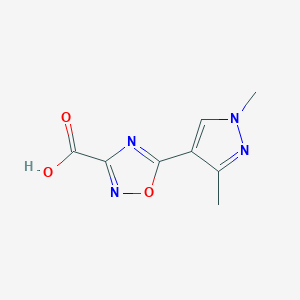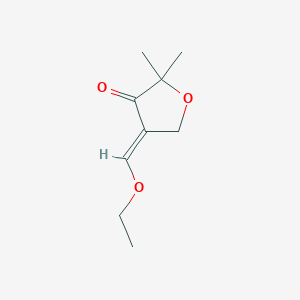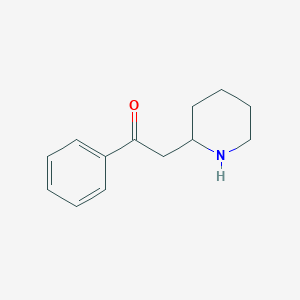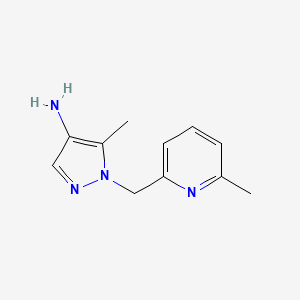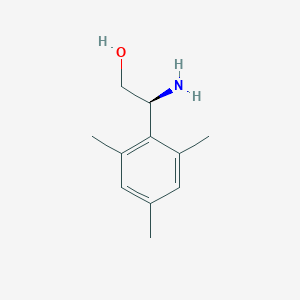![molecular formula C10H13N3O4S B15240039 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylsulfonyl group
Méthodes De Préparation
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine derivatives.
Applications De Recherche Scientifique
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine: This compound has a methyl group instead of a nitro group, which affects its reactivity and biological activity.
1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-3-amine: The presence of a chlorine atom instead of a nitro group can lead to different chemical and biological properties.
1-[(4-Fluorophenyl)sulfonyl]pyrrolidin-3-amine: The fluorine atom can influence the compound’s stability and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2 |
Clé InChI |
JBCCJVUMFWYZBK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


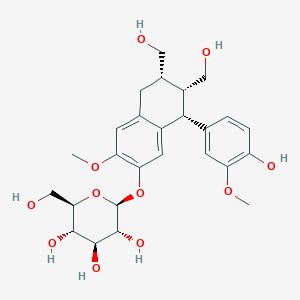
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
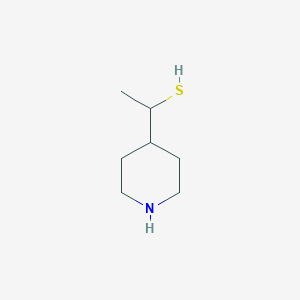
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
